molecular formula C4H7ClOZn B2487002 1-Ethoxyvinylzinc chloride CAS No. 194366-72-8

1-Ethoxyvinylzinc chloride

Cat. No.: B2487002
CAS No.: 194366-72-8
M. Wt: 171.93
InChI Key: QVRQPGNRKBRKIR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethoxyvinylzinc chloride is an organozinc compound featuring an ethoxy group (-OCH₂CH₃) and a vinyl group (C=CH₂) bonded to a zinc center. Such organozinc reagents are pivotal in organic synthesis, particularly in cross-coupling reactions (e.g., Negishi coupling) due to their moderate reactivity and stability under controlled conditions. However, the provided evidence lacks direct physicochemical or structural data on this specific compound, necessitating inferences from analogous zinc-containing and vinyl/chloride-functionalized compounds.

Properties

IUPAC Name

chlorozinc(1+);ethenoxyethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7O.ClH.Zn/c1-3-5-4-2;;/h1,4H2,2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFNXMOYLMXFXDW-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[C-]=C.Cl[Zn+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClOZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

1-Ethoxyvinylzinc chloride can be synthesized through several methods. One common synthetic route involves the reaction of ethyl vinyl ether with zinc chloride in the presence of a suitable solvent like THF. The reaction conditions typically require a controlled temperature and inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to ensure high purity of the final product .

Chemical Reactions Analysis

Nucleophilic Addition to Carbonyl Compounds

1-Ethoxyvinylzinc chloride reacts with aldehydes and ketones to form β-ethoxy allylic alcohols. The reaction proceeds via a Zimmerman-Traxler transition state, with the zinc reagent attacking the carbonyl carbon:

SubstrateConditionsProductYield (%)Selectivity (d.r.)Source
Cyclohexanecarboxaldehyde–78°C, 12 h, Et₂O(E)-β-ethoxy allylic alcohol85>20:1
Cinnamaldehyde–78°C, 2 h, THF(Z)-β-ethoxy allylic alcohol7615:1

The stereochemical outcome depends on the aldehyde’s substituents and the use of chiral ligands like (–)-MIB, which induce enantioselectivity up to 96% ee .

Elimination Reactions to Form Enals

Under acidic conditions, this compound undergoes elimination to generate α,β-unsaturated aldehydes (enals). For example:

  • Protocol : Quench the zinc reagent with 2 M HCl at 0°C, followed by stirring for 10 min .

  • Mechanism : Protonation of the ethoxy group triggers β-hydride elimination, releasing ethylene and forming the enal.

Starting MaterialProductYield (%)PuritySource
BenzaldehydeCinnamaldehyde92>95%
Pivaldehyde3-Methylpent-2-enal7890%

Cross-Coupling Reactions

This compound participates in Negishi-type cross-couplings with aryl/alkenyl halides. The reaction is catalyzed by Pd(PPh₃)₄ or NiCl₂(dppe):

ElectrophileCatalystProductYield (%)Source
4-IodotoluenePd(PPh₃)₄ (5 mol%)4-Methylstyrene derivative88
1-BromonaphthaleneNiCl₂(dppe) (3 mol%)Naphthylvinyl ether72

Key advantages include tolerance for esters, ketones, and nitriles .

Thermal and Oxidative Stability

  • Thermolysis : Heating to 125°C in isopropanol cleaves the ethoxyvinyl group, yielding pyridinium salts (e.g., 5a in 94% yield) .

  • Oxidation : Treatment with peracetic acid converts the reagent to pyridine N-oxides (e.g., 7a in 82% yield) .

Scientific Research Applications

1-Ethoxyvinylzinc chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethoxyvinylzinc chloride involves the formation of reactive intermediates that can participate in various chemical transformations. The zinc atom in the compound acts as a Lewis acid, facilitating the formation of new bonds by stabilizing negative charges on reaction intermediates. This property makes it a valuable reagent in organic synthesis, enabling the formation of complex molecular structures .

Comparison with Similar Compounds

Comparative Data Table

Compound Formula Key Functional Groups Thermal Stability (°C) Key Applications Hazards/Handling References
Zinc Chloride ZnCl₂ Zn-Cl >732 (decomposition) Catalyst, metallurgy Corrosive, hygroscopic
Vinyl Chloride C₂H₃Cl C=C-Cl - PVC production Carcinogen, flammable
4-Vinylbenzyl Chloride C₉H₉Cl C=C, Cl-CH₂-Ar - Polymer intermediates Toxic, lachrymatory
[EMIM]Cl C₆H₁₁ClN₂ Imidazolium-Cl⁻ ~150 (decomposition) Green solvents Skin/eye irritant
This compound* C₄H₇ClOZn Zn-C, C-O, C=C <300 (estimated) Cross-coupling reactions Air-sensitive, pyrophoric Inferred

*Note: Data for this compound inferred from organozinc chemistry due to absence of direct evidence.

Research Findings and Limitations

  • Spectral Gaps: While ZnCl₂’s FT-IR and PXRD profiles are well-documented, organozinc compounds require advanced techniques like NMR (¹³C, ⁶⁷Zn) for structural elucidation, which are absent in the evidence.
  • Thermal Behavior: Organozinc reagents decompose at lower temperatures than ZnCl₂, aligning with their use in low-temperature syntheses.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.